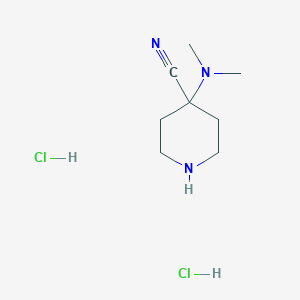

4-(Dimethylamino)piperidine-4-carbonitrile dihydrochloride

Description

Properties

Molecular Formula |

C8H17Cl2N3 |

|---|---|

Molecular Weight |

226.14 g/mol |

IUPAC Name |

4-(dimethylamino)piperidine-4-carbonitrile;dihydrochloride |

InChI |

InChI=1S/C8H15N3.2ClH/c1-11(2)8(7-9)3-5-10-6-4-8;;/h10H,3-6H2,1-2H3;2*1H |

InChI Key |

WSCGUFDJCYPMNQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1(CCNCC1)C#N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Methods

| Method | Yield (%) | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrogenation | 54.7 | Pd/C, H₂, 20°C | High purity, scalable | Requires benzyl protection |

| Nucleophilic Substitution | 98.15 | K₂CO₃, DMF, 90°C | High yield, one-pot | Limited to aryl halide substrates |

| Catalytic Hydrogenation | 96.8 | Rh/C, 4 MPa H₂, 90°C | Mild conditions, recyclable catalyst | Multi-step, specialized catalysts |

Critical Reaction Parameters

- Temperature : Optimal range: 20–90°C (higher temperatures accelerate ring closure but risk decomposition).

- Catalysts : Pd/C and Rh/C show superior activity for hydrogenation.

- Solvents : Polar aprotic solvents (DMF, 2-propanol) enhance nucleophilic substitution rates.

Analytical Validation

- Purity : ≥99% by GC.

- Structural Confirmation : $$ ^1\text{H-NMR} $$, LCMS, and elemental analysis.

Scalability and Industrial Relevance

- Cost Drivers : Catalyst recycling (e.g., Pd/C recovery) reduces expenses.

- Environmental Impact : Aqueous workup protocols minimize organic waste.

Chemical Reactions Analysis

Substitution Reactions

The compound participates in nucleophilic substitution due to its electron-rich piperidine nitrogen. Examples include:

Reaction 1 :

Using N,N-dimethylpiperidin-4-amine dihydrochloride as a nucleophile:

text4-(Dimethylamino)piperidine-4-carbonitrile dihydrochloride + pyridine derivative → Coupled product Conditions: N-ethyl-N,N-diisopropylamine, DMSO, 50°C, 72h Yield: 55% [2]

Reaction 2 :

In palladium-catalyzed cross-coupling:

texttert-butyl 2-(2-(benzyloxy)-5-bromobenzamido)-4-phenylbenzoate + compound → Coupled product Conditions: Cs carbonate, toluene, reflux, nitrogen atmosphere

Structural Comparisons

A table comparing structural and reactivity features with similar compounds:

| Compound | Functional Groups | Key Reactivity |

|---|---|---|

| 4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride | Carboxamide | Amide hydrolysis, substitution |

| 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile | Benzyl group | Alkylation, SNAr reactions |

| 4-Dimethylaminopyridine | Pyridine ring, dimethylamino | Nucleophilic catalysis |

This compound’s cyano group and piperidine ring provide distinct reactivity compared to carboxamide or benzyl-substituted analogs .

Metabolic and Stability Considerations

While not directly studied for this compound, related piperidine derivatives (e.g., 4-amino-4-benzylpiperidine) show rapid metabolic clearance due to amine oxidation . Structural modifications (e.g., replacing benzyl with cyano groups) may mitigate such issues.

Scientific Research Applications

4-(Dimethylamino)piperidine-4-carbonitrile dihydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules.

Medicine: Research explores its potential as a pharmacological agent, particularly in the modulation of neurotransmitter systems.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)piperidine-4-carbonitrile dihydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbonitrile group can act as a nucleophile in various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular properties of analogous compounds:

*Estimated based on molecular formula.

Key Observations :

- Functional Groups : The nitrile group in the target compound distinguishes it from carboxylic acid () or ester derivatives (). Nitriles are less polar but more reactive than carboxylic acids, enabling diverse synthetic pathways.

- Molecular Weight : The dihydrochloride salt form increases molecular weight, improving crystallinity and stability for handling .

Physicochemical and Toxicological Insights

- Solubility: Piperidine-4-carbonitrile hydrochloride () is water-soluble due to its hydrochloride salt. The target compound’s dimethylamino group may further enhance solubility in polar solvents.

- Reactivity : Nitriles can undergo hydrolysis to carboxylic acids or participate in cycloaddition reactions, making the target compound versatile in synthesis. In contrast, carboxylic acid derivatives () are more stable but less reactive .

- Toxicity : Piperidine derivatives often exhibit acute toxicity (e.g., respiratory or dermal irritation). While specific data for the target compound are unavailable, similar compounds like 4-(Diphenylmethoxy)piperidine hydrochloride lack complete ecotoxicological profiles, suggesting caution in handling .

Biological Activity

4-(Dimethylamino)piperidine-4-carbonitrile dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a dimethylamino group and a carbonitrile moiety. Its molecular formula is CHClN, and it has a molecular weight of approximately 221.11 g/mol. The presence of the piperidine structure is significant as it is known for various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, including:

- Antitumor Activity : The compound has shown promising results in inhibiting tumor growth in various cancer models. Structure-activity relationship (SAR) studies suggest modifications to the piperidine ring can enhance its efficacy as an antitumor agent .

- Antimicrobial Properties : Preliminary studies indicate potential antibacterial and antifungal activities against several pathogens, including Candida albicans and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest significant potency against these organisms .

- Neuroprotective Effects : Some derivatives of piperidine compounds have been explored for their ability to inhibit acetylcholinesterase (AChE), potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Interaction with Biological Targets : Molecular docking studies have identified potential binding sites on target proteins, indicating how the compound may interact with cellular macromolecules such as DNA and proteins.

- Induction of Apoptosis : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, which is crucial for its antitumor activity .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, contributing to its neuroprotective and anticancer effects .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study examining the antitumor effects of this compound, researchers utilized both in vitro and in vivo models. The results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines, with IC values significantly lower than those of conventional chemotherapeutics .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound demonstrated that it exhibited MIC values ranging from 3.125 to 100 mg/mL against various bacterial strains. The presence of electron-donating groups on the piperidine ring was found to enhance antibacterial activity .

Q & A

Q. What are the optimal synthetic routes for 4-(dimethylamino)piperidine-4-carbonitrile dihydrochloride?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often prepared by reacting piperidine precursors with sulfonyl chlorides or nitriles under alkaline conditions (e.g., using triethylamine as a base) . Purification typically involves recrystallization or chromatography (e.g., silica gel column chromatography) to isolate the dihydrochloride salt . Key parameters include temperature control (0–25°C) and stoichiometric ratios of reagents to minimize side reactions.

Q. How can the purity and structural integrity of this compound be validated experimentally?

Analytical methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and salt formation.

- HPLC with UV detection (e.g., C18 column, acidic mobile phase) to assess purity (>98%).

- Mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns .

- Elemental analysis to validate chloride content in the dihydrochloride form .

Q. What safety protocols are essential when handling this compound?

- Use personal protective equipment (gloves, goggles, lab coat) to avoid inhalation, skin contact, or ingestion.

- Work in a fume hood to mitigate exposure to fine powders.

- Store in airtight containers at 2–8°C to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) can model reaction pathways to predict energetically favorable intermediates. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal catalysts, solvents, and temperatures . Machine learning models can further refine parameters like reaction time and yield .

Q. What strategies resolve contradictions in reported bioactivity data for piperidine derivatives?

- Dose-response studies : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cellular toxicity) .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing dimethylamino with methylpiperazinyl groups) to isolate functional group contributions .

- Meta-analysis : Pool data from multiple studies using standardized protocols (e.g., fixed pH, buffer systems) to reduce variability .

Q. How does the compound’s stability vary under different experimental conditions?

- Thermal stability : Perform TGA/DSC to determine decomposition temperatures.

- pH sensitivity : Conduct stability assays in buffers (pH 1–12) with HPLC monitoring. Piperidine derivatives often degrade rapidly under strongly acidic/basic conditions due to ring-opening or dealkylation .

- Light sensitivity : Store samples in amber vials if UV-Vis spectra indicate photodegradation .

Q. What advanced techniques characterize its interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., kon/koff) to receptors like GPCRs.

- X-ray crystallography : Resolve 3D structures of ligand-protein complexes to identify binding motifs.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Methodological Considerations

Q. How to design experiments for studying structure-activity relationships (SAR)?

- Orthogonal arrays : Use factorial designs (e.g., Taguchi method) to vary substituents (e.g., alkyl chain length, electron-withdrawing groups) while testing bioactivity .

- Multivariate analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Q. What techniques mitigate challenges in scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.